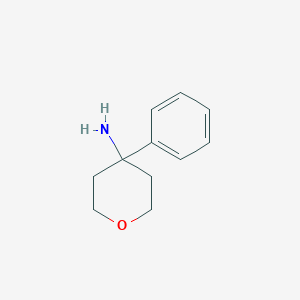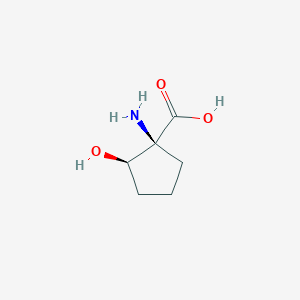
Cyclopentanecarboxylic acid, 1-amino-2-hydroxy-, (1S,2R)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentanecarboxylic acid, 1-amino-2-hydroxy-, (1S,2R)-(9CI) is a chiral compound that has been the subject of numerous scientific research studies due to its potential applications in various fields. This compound has a unique chemical structure that allows it to interact with biological systems in a specific manner, making it a valuable tool for investigating biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of Cyclopentanecarboxylic acid, 1-amino-2-hydroxy-, (Cyclopentanecarboxylic acid, 1-amino-2-hydroxy-, (1S,2R)-(9CI))-(9CI) is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in various biological processes. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. By inhibiting COX-2, Cyclopentanecarboxylic acid, 1-amino-2-hydroxy-, (Cyclopentanecarboxylic acid, 1-amino-2-hydroxy-, (1S,2R)-(9CI))-(9CI) may be able to reduce inflammation and pain.
Effets Biochimiques Et Physiologiques
Cyclopentanecarboxylic acid, 1-amino-2-hydroxy-, (Cyclopentanecarboxylic acid, 1-amino-2-hydroxy-, (1S,2R)-(9CI))-(9CI) has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory properties, this compound has been shown to inhibit the growth of cancer cells and viruses. It has also been shown to have neuroprotective effects, potentially making it a valuable tool in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Cyclopentanecarboxylic acid, 1-amino-2-hydroxy-, (Cyclopentanecarboxylic acid, 1-amino-2-hydroxy-, (1S,2R)-(9CI))-(9CI) in lab experiments is its specificity. Because of its unique chemical structure, this compound is able to interact with biological systems in a specific manner, allowing researchers to investigate specific processes and pathways. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are many potential future directions for research involving Cyclopentanecarboxylic acid, 1-amino-2-hydroxy-, (Cyclopentanecarboxylic acid, 1-amino-2-hydroxy-, (1S,2R)-(9CI))-(9CI). One area of interest is the development of new therapeutic agents based on this compound. Researchers are also interested in investigating the mechanisms of action of this compound in greater detail, as well as exploring its potential applications in other fields, such as agriculture and environmental science. Additionally, the synthesis of analogs of this compound may lead to the discovery of new compounds with even greater potential for scientific research and therapeutic applications.
Méthodes De Synthèse
The synthesis of Cyclopentanecarboxylic acid, 1-amino-2-hydroxy-, (Cyclopentanecarboxylic acid, 1-amino-2-hydroxy-, (1S,2R)-(9CI))-(9CI) can be achieved through a multi-step process. One method involves the reaction of cyclopentanone with ethyl chloroformate to form an intermediate, which is then reacted with hydroxylamine hydrochloride to produce the desired compound. Another method involves the reaction of cyclopentanone with hydroxylamine-O-sulfonic acid, followed by the addition of sodium hydroxide to produce the final product.
Applications De Recherche Scientifique
Cyclopentanecarboxylic acid, 1-amino-2-hydroxy-, (Cyclopentanecarboxylic acid, 1-amino-2-hydroxy-, (1S,2R)-(9CI))-(9CI) has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, drug discovery, and chemical biology. This compound has been shown to possess anti-inflammatory, antitumor, and antiviral properties, making it a promising candidate for the development of new therapeutic agents.
Propriétés
Numéro CAS |
197247-93-1 |
|---|---|
Nom du produit |
Cyclopentanecarboxylic acid, 1-amino-2-hydroxy-, (1S,2R)-(9CI) |
Formule moléculaire |
C6H11NO3 |
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
(1S,2R)-1-amino-2-hydroxycyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c7-6(5(9)10)3-1-2-4(6)8/h4,8H,1-3,7H2,(H,9,10)/t4-,6+/m1/s1 |
Clé InChI |
HGIWJIYAECWSED-XINAWCOVSA-N |
SMILES isomérique |
C1C[C@H]([C@@](C1)(C(=O)O)N)O |
SMILES |
C1CC(C(C1)(C(=O)O)N)O |
SMILES canonique |
C1CC(C(C1)(C(=O)O)N)O |
Synonymes |
Cyclopentanecarboxylic acid, 1-amino-2-hydroxy-, (1S,2R)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



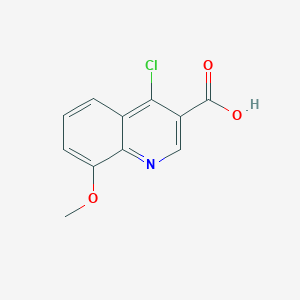
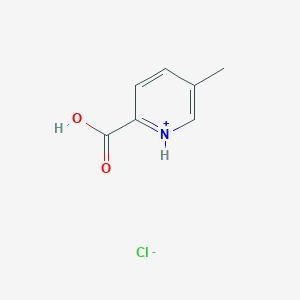
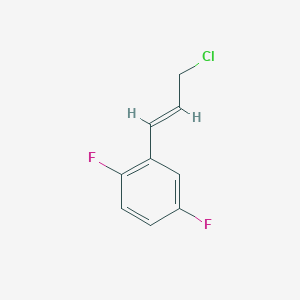
![4-[3-(Trifluoromethyl)phenyl]butanoic acid](/img/structure/B169894.png)
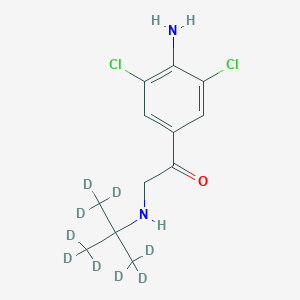
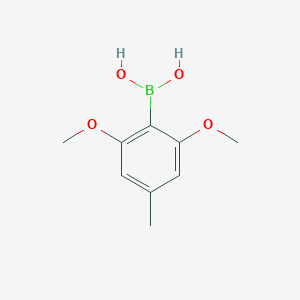
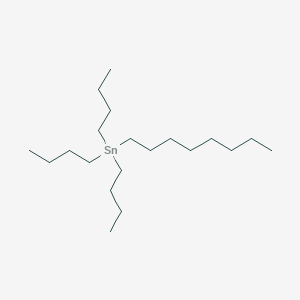
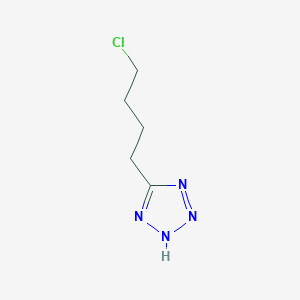
![1-Fluoro-4-methyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium tetrafluoroborate](/img/structure/B169906.png)
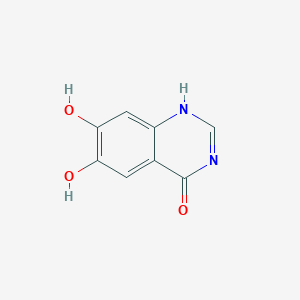
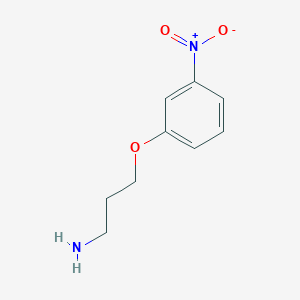
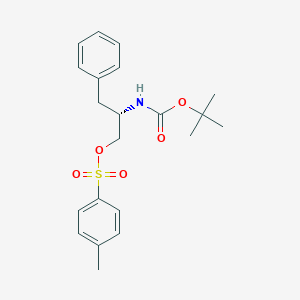
![7-Bromobenzo[b]thiophene-2-carboxylic acid](/img/structure/B169916.png)
